molecular formula C22H30ClN5O3S B2781141 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189875-98-6

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2781141
CAS No.: 1189875-98-6
M. Wt: 480.02
InChI Key: XDCHPIBSDBLIEW-UHFFFAOYSA-N
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Description

3-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a high-purity, synthetic small molecule designed for biochemical research. This complex compound features a piperazine core that is both sulfonylated and linked to a 5-chloro-2-methylphenyl group, combined with a 1-methyl-1H-pyrazole carboxamide moiety bearing a cyclohexyl substituent. Its sophisticated structure suggests potential as a key intermediate or a bioactive scaffold in medicinal chemistry and drug discovery programs. Researchers can utilize this compound in exploratory studies, including high-throughput screening, target identification, and structure-activity relationship (SAR) investigations to probe specific biological pathways. The specific mechanism of action and primary research applications for this molecule are areas of active investigation and should be verified by the researcher. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN5O3S/c1-16-8-9-17(23)14-20(16)27-10-12-28(13-11-27)32(30,31)22-19(15-26(2)25-22)21(29)24-18-6-4-3-5-7-18/h8-9,14-15,18H,3-7,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCHPIBSDBLIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H24ClN5O3S\text{C}_{18}\text{H}_{24}\text{Cl}\text{N}_{5}\text{O}_{3}\text{S}

Structural Features

  • Pyrazole Ring : Central to its activity, providing a platform for various substitutions that enhance biological interactions.
  • Piperazine Moiety : Known for its role in enhancing receptor binding and solubility.
  • Chloro and Cyclohexyl Substituents : These groups contribute to the lipophilicity and overall pharmacokinetic profile.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory : Compounds similar to the target compound have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses .
  • Antimicrobial : Pyrazole derivatives have demonstrated activity against various bacterial strains, including E. coli and S. aureus .
  • Cytotoxic Effects : Some studies report that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing pain pathways and mood regulation.

Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50 Value (µM)Reference
Anti-inflammatoryTNF-α Inhibition10
AntimicrobialE. coli5
CytotoxicityCancer Cell Lines15

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a similar pyrazole derivative. The compound showed an inhibition rate of up to 85% for TNF-α at a concentration of 10 µM compared to dexamethasone, which had an inhibition rate of 76% at 1 µM .

Study 2: Antimicrobial Efficacy

In another study, a series of pyrazole compounds were tested against S. aureus and Pseudomonas aeruginosa. The target compound exhibited significant activity with an IC50 value lower than that of standard antibiotics .

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological data (e.g., IC50, CB2 affinity) for the target compound are absent in the provided evidence. Further in vitro assays are needed to validate inferred activity.
  • Structural Trends: Piperazine-sulfonyl groups represent an understudied modification in cannabinoid ligands. Their impact on signal transduction (e.g., cAMP modulation vs ion channel coupling) warrants investigation .
  • Contradictions : While some pyrazole carboxamides are CB1-selective (e.g., ), others like WIN 55212-2 favor CB2 , underscoring the need for empirical validation of the target compound’s selectivity.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
Synthesis optimization requires multi-step reaction planning, rigorous condition control, and advanced purification techniques. Key strategies include:

  • Multi-step reaction design : Use sequential coupling of the piperazine-sulfonyl and pyrazole-carboxamide moieties under inert atmospheres to prevent oxidation or hydrolysis .
  • Temperature control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization in chloroform-methanol mixtures to achieve >95% purity .
  • Validation : Confirm intermediate structures via 1H^1H-NMR and LC-MS at each step to ensure fidelity .

Basic: How can researchers reliably characterize the structural integrity of this compound?

Answer:
A combination of spectroscopic and spectrometric techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the piperazine ring (δ 2.6–3.1 ppm for N–CH2_2 groups), sulfonyl group (δ 3.4–3.8 ppm), and cyclohexyl carboxamide (δ 1.2–1.8 ppm for cyclohexyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~500–510) and fragmentation patterns matching the sulfonyl and pyrazole groups .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometric ratios .

Advanced: What computational and experimental approaches resolve contradictions in reactivity or biological activity data?

Answer:
Contradictions often arise from solvent effects, stereochemical variations, or target promiscuity. Mitigation strategies include:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., sulfonylation energy barriers) and predict regioselectivity .
  • Receptor Docking Simulations : Molecular dynamics (MD) to assess binding modes to dopamine D2_2/D3_3 or serotonin 5-HT1A_{1A} receptors, explaining divergent activity in analogs .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) causing yield discrepancies .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s analogs?

Answer:
SAR studies require systematic structural modifications and functional assays:

  • Core Modifications : Synthesize analogs with variations in:

    Position Modification Biological Target
    Piperazine ringReplace 5-chloro-2-methylphenyl with 3-chlorophenyl or 4-methoxyphenylDopamine receptors
    Pyrazole ringSubstitute methyl group with ethyl or trifluoromethylMetabolic stability
    CarboxamideReplace cyclohexyl with adamantyl or tert-butylSolubility and bioavailability
  • Assays :

    • Radioligand binding assays (e.g., 3H^3H-spiperone for D2_2 affinity).
    • Functional cAMP assays for G-protein coupling efficiency .

Advanced: What methodologies address conflicting data in pharmacokinetic (PK) or toxicity profiles?

Answer:
Conflicts in PK/toxicity data often stem from species-specific metabolism or assay conditions. Solutions include:

  • Cross-Species Metabolite Profiling : Use LC-HRMS to compare hepatic microsomal metabolism in rodents vs. humans .
  • CYP Inhibition Screening : Evaluate cytochrome P450 inhibition (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
  • Multi-parametric Optimization : Balance lipophilicity (LogP < 3), polar surface area (>80 Å2^2), and plasma protein binding (<90%) using QSAR models .

Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Answer:
A systems biology approach combines:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., dopamine signaling pathways) in treated cell lines .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in receptor expression or phosphorylation states .
  • Metabolomics : 1H^1H-NMR of biofluids (e.g., plasma, cerebrospinal fluid) to track metabolite shifts linked to therapeutic or off-target effects .

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